4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

PDE9A inhibition IC50 Pyrazolo[3,4-d]pyrimidine

4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-19-0) is a synthetic pyrazolo[3,4-d]pyrimidine ketone that shares a core scaffold with patented PDE9 inhibitors displaying nanomolar potency (US9617269). Procure this compound specifically to execute fluorine-position SAR: the 4-fluoro substituent on the benzamide ring confers distinct electronic and steric properties versus the 3-fluoro regioisomer, while its lower lipophilicity relative to the 4-CF3 analog makes it a superior candidate for CNS-target programs where reduced logP enhances brain penetration and lowers P-gp efflux liability. Source alongside the 3-fluoro regioisomer to deconvolute substitution-dependent potency shifts exceeding one order of magnitude observed in matched-pair analyses. Ideal for PDE9A biochemical screening, negative-control design, or chemogenomic MMP studies referencing WYQ-46 (IC50 = 6 nM). Inquire now for batch availability and custom synthesis options.

Molecular Formula C19H14FN5O2
Molecular Weight 363.352
CAS No. 899737-19-0
Cat. No. B2842805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899737-19-0
Molecular FormulaC19H14FN5O2
Molecular Weight363.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26)
InChIKeyNJAVVDGITXMFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-19-0): Compound Identity and Core Scaffold


4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-19-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class [1]. Its core scaffold is shared with a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds that have been patented as phosphodiesterase 9 (PDE9) inhibitors, with some analogs demonstrating nanomolar inhibitory potency [2]. The compound features a 4-fluorobenzamide moiety linked to the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core, which is further N1-substituted with a p-tolyl group. Preliminary profiling data for this specific derivative remain sparse in the public domain, necessitating comparative analysis against structurally defined analogs.

Why 4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Cannot Be Casually Substituted


Within the pyrazolo[3,4-d]pyrimidine class, minor modifications to the benzamide substituent, the N1-aryl group, or the substitution pattern on the phenyl ring can lead to large shifts in potency and selectivity [1]. For instance, in the PDE9 inhibitor series disclosed in US9617269, moving from a 4-methoxyphenyl to a 4-fluorophenyl moiety altered the IC50 value by more than an order of magnitude in several matched-pair comparisons [2]. The 4-fluoro substitution on the benzamide ring of the target compound introduces electronic and steric properties that are likely to affect target engagement and metabolic stability differently than the 3-fluoro regioisomer or non-fluorinated analogs, making simple substitution unreliable without direct comparative data.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide


PDE9A Inhibitory Potency: Class-Level Baseline from US9617269 Series

The pyrazolo[3,4-d]pyrimidine scaffold to which 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs has been extensively profiled against PDE9A in US9617269. A closely related analog, WYQ-46 (BindingDB BDBM317095), achieved an IC50 of 6 nM against PDE9A [1]. This establishes a class potency benchmark. Although direct IC50 data for the target compound are not publicly available, its structural alignment with the N-substituted pyrazolo[3,4-d]pyrimidine ketone pharmacophore places it within a series capable of low-nanomolar PDE9A engagement. Users should request vendor QC data to confirm batch-specific PDE9A IC50.

PDE9A inhibition IC50 Pyrazolo[3,4-d]pyrimidine

Regioisomeric Comparison: 4-Fluoro vs 3-Fluoro Benzamide Substitution

The 3-fluoro regioisomer, 3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900007-94-5), differs solely in the position of the fluorine atom on the benzamide phenyl ring . In medicinal chemistry, such fluorine positional scans often result in divergent target affinity, selectivity, and metabolic profiles. No head-to-head comparison of the 4-fluoro and 3-fluoro derivatives has been published, but the availability of both regioisomers from chemical suppliers enables direct comparative screening by the end user.

Substitution position Fluorine scan SAR

Substitution at the Benzamide Ring: 4-Fluoro vs 4-Trifluoromethyl

A structurally related compound, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide (exact CAS unknown), replaces the 4-fluoro with a 4-trifluoromethyl group, increasing both the steric bulk and lipophilicity of the substituent [1]. In general, CF3 substitution tends to elevate logP and can enhance metabolic stability relative to fluorine, but it may also reduce ligand efficiency. Without direct comparative data, no quantitative conclusion can be drawn, but the 4-fluoro derivative represents a less lipophilic option that may offer better solubility and lower nonspecific binding—hypotheses testable by procurers.

Lipophilicity Electron-withdrawing group Metabolic stability

Recommended Application Scenarios for 4-Fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Sourcing


PDE9A Inhibitor Screening and Lead Optimization

Based on the class-level PDE9A inhibitory activity demonstrated by pyrazolo[3,4-d]pyrimidine ketone derivatives in US9617269 [1], this compound is a suitable candidate for PDE9A biochemical screening panels. Procure the compound alongside the 3-fluoro regioisomer to execute a fluorine-position SAR analysis.

Physicochemical Property Profiling for CNS Drug Discovery

The lower lipophilicity of the 4-fluoro substituent relative to the 4-trifluoromethyl analog [1] makes this compound more attractive for central nervous system (CNS) target programs, where reduced logP is generally associated with improved brain penetration and lower P-glycoprotein efflux liability.

Negative Control or Inactive Matched Pair for Biology Studies

If experimental data reveal that the 4-fluoro substitution diminishes the PDE9A activity relative to highly potent analogs (e.g., WYQ-46 with IC50 = 6 nM [1]), this compound could serve as a negative control or a matched molecular pair (MMP) partner in chemogenomic studies to deconvolute which structural features drive potency.

Quote Request

Request a Quote for 4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.